Home > Products > Screening Compounds P62337 > Oxazolo[3,4-a]pyrazine derivative 3
Oxazolo[3,4-a]pyrazine derivative 3 -

Oxazolo[3,4-a]pyrazine derivative 3

Catalog Number: EVT-10965595
CAS Number:
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxazolo[3,4-a]pyrazine derivative 3 is a compound belonging to a class of bicyclic heterocycles that has garnered attention in medicinal chemistry due to its potential biological activities. These derivatives are known for their interactions with neuropeptide S receptors, which play significant roles in various neurobiological functions, including anxiety modulation and substance abuse treatment. The structure of oxazolo[3,4-a]pyrazine derivatives allows for diverse modifications that can enhance their pharmacological properties.

Source

Research into oxazolo[3,4-a]pyrazine derivatives has been extensive, with notable studies focusing on their synthesis and biological evaluation. Key studies include the work by Okamura et al., which laid the groundwork for understanding structure-activity relationships in this compound class, and recent evaluations that highlight their efficacy as neuropeptide S receptor antagonists .

Classification

Oxazolo[3,4-a]pyrazine derivative 3 is classified as a bicyclic compound due to its fused ring structure comprising an oxazole and pyrazine moiety. It is part of a broader category of heterocyclic compounds that are often explored for their therapeutic potential in treating various medical conditions.

Synthesis Analysis

Methods

The synthesis of oxazolo[3,4-a]pyrazine derivative 3 typically involves several key steps:

  1. Preparation of Intermediates: Starting from piperazine, intermediates are synthesized through alkylation and protection strategies.
  2. Ortho-Lithiation: This step is critical for introducing substituents at specific positions on the oxazolo[3,4-a]pyrazine framework.
  3. Cyclization Reactions: Following ortho-lithiation, cyclization occurs to form the final oxazolo[3,4-a]pyrazine derivative .

Technical Details

The synthesis often employs reagents such as sec-butyllithium for lithiation and various ketones as electrophiles. The introduction of amino acid side chains at specific positions on the core structure can significantly influence biological activity .

Molecular Structure Analysis

Structure

The molecular structure of oxazolo[3,4-a]pyrazine derivative 3 features a fused ring system that includes both an oxazole and a pyrazine ring. This unique arrangement contributes to its chemical properties and biological activities.

Data

  • Molecular Formula: C₈H₈N₄O
  • Molecular Weight: 168.18 g/mol
  • Structural Characteristics: The compound exhibits specific stereochemistry at various positions, influencing its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Oxazolo[3,4-a]pyrazine derivatives undergo various chemical reactions that can modify their structure:

  1. Substitution Reactions: Functional groups can be introduced or modified at different positions of the core structure.
  2. Cyclization Reactions: These are essential for forming the final bicyclic framework from linear precursors.
  3. Reduction Reactions: Certain derivatives may require reduction steps to achieve desired functional groups .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and selectivity. For example, the use of palladium(II) catalysis has been reported for specific transformations involving these compounds .

Mechanism of Action

Process

The mechanism of action for oxazolo[3,4-a]pyrazine derivative 3 primarily involves its interaction with neuropeptide S receptors. These receptors are G protein-coupled receptors that modulate several neurobiological processes.

Data

Research indicates that certain derivatives exhibit nanomolar activity in vitro and improved potency in vivo compared to existing pharmacological tools . This suggests a strong potential for therapeutic applications in treating anxiety and substance abuse disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Solubility: Varies based on substitutions but generally soluble in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits reactivity typical of heterocycles, including electrophilic substitution and nucleophilic attack.

Relevant analyses have shown that modifications at specific positions can significantly alter these properties, impacting both solubility and stability .

Applications

Oxazolo[3,4-a]pyrazine derivatives are primarily investigated for their potential applications in:

  • Pharmaceutical Development: Targeting neuropeptide S receptors for treating anxiety disorders and substance abuse.
  • Biological Research: Serving as tools for studying neurobiological pathways related to stress response and addiction .
Introduction to the Oxazolo[3,4-a]pyrazine Scaffold in Medicinal Chemistry

Biological Significance of Bicyclic Heterocycles in Neuropharmacology

Bicyclic heterocyclic scaffolds serve as privileged structural motifs in central nervous system (CNS)-targeted therapeutics due to their capacity for three-dimensional target engagement and pharmacokinetic optimization. The oxazolo[3,4-a]pyrazine framework—a fused bicyclic system combining oxazole and pyrazine rings—exhibits distinct advantages for neuropharmacological applications. Its moderate lipophilicity (calculated log P ≈ 2.8–3.5) facilitates blood-brain barrier penetration, while the electron-rich nitrogen and oxygen atoms enable hydrogen-bonding interactions with neuronal receptors [1]. This scaffold demonstrates particular affinity for G protein-coupled receptors (GPCRs), exemplified by its potent antagonism of the neuropeptide S receptor (NPSR), a class A GPCR implicated in anxiety, addiction, and arousal pathways [1] [3]. The conformational restraint imposed by the bicyclic structure reduces entropy penalties upon binding, enhancing target selectivity over unrelated GPCRs and ion channels [5].

Historical Development of Oxazolo[3,4-a]pyrazine Derivatives as Bioactive Agents

The therapeutic exploration of oxazolo[3,4-a]pyrazines originated in 2005 with Takeda Pharmaceuticals’ discovery of SHA-68 (1-[(2,3,3-trimethyl-2,3-dihydro-1H-indol-6-yl)carbonyl]-2-methylpiperazine), the first selective NPSR antagonist (hNPSR pKi = 7.32) [1]. Despite nanomolar in vitro potency, SHA-68 exhibited variable in vivo efficacy attributable to suboptimal pharmacokinetics, including low aqueous solubility (<10 µg/mL) and extensive hepatic metabolism [1]. Subsequent optimization yielded RTI-118 (piperidine analogue), which improved solubility but sacrificed potency (hNPSR pA₂ = 6.31–6.96) [1]. These limitations catalyzed efforts to diversify the C-1, C-5, and C-7 positions of the core scaffold, leading to novel derivatives with enhanced drug-like properties. Historically, oxazole-containing pharmaceuticals like oxaprozin (anti-inflammatory) and mubritinib (tyrosine kinase inhibitor) demonstrated the pharmacological versatility of oxazole hybrids, informing design strategies for oxazolo[3,4-a]pyrazines [5].

Table 1: Key Milestones in Oxazolo[3,4-a]pyrazine Development

YearCompoundSignificanceLimitations
2005SHA-68First selective NPSR antagonist; nanomolar affinitySuboptimal PK; variable in vivo efficacy
2010RTI-118Improved aqueous solubilityReduced potency (∼10-fold vs. SHA-68)
2021Derivative 16Nanomolar potency; 5× improved in vivo activityNot reported
2023Derivative 3Systematic SAR exploration; chiral synthesisUnder evaluation

Scope and Objectives of Current Research on Derivative 3

Derivative 3 (chemical structure: 1-[(4-fluorobenzyl)carbamoyl]-5-(substituted aryl)oxazolo[3,4-a]pyrazine) was designed to address pharmacokinetic limitations of prior NPSR antagonists while retaining target specificity [1]. Primary objectives include:

  • Synthetic Innovation: Establish stereoselective routes to access C-8a chiral derivatives, capitalizing on amino acid-derived precursors to control absolute configuration [1].
  • Pharmacological Profiling: Quantify NPSR binding affinity and functional antagonism in calcium mobilization assays, benchmarking against SHA-68 [1].
  • Structure-Activity Relationships: Systematically evaluate substitutions at C-5 and C-1 positions to correlate steric/electronic parameters with NPSR activity [1].
  • In Vivo Proof-of-Concept: Assess efficacy in rodent models of cocaine self-administration to validate target engagement and translational potential [1].

Properties

Product Name

Oxazolo[3,4-a]pyrazine derivative 3

IUPAC Name

N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)

InChI Key

WPBWKKIZKTUNIP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.